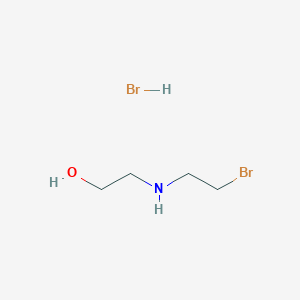
2-(2-Bromoethylamino)ethanol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethylamino)ethanol;hydrobromide is a chemical compound with the molecular formula C₂H₇Br₂N. It is commonly used in organic synthesis and serves as an important intermediate in the production of various chemical products . The compound is known for its reactivity due to the presence of both bromine and amino groups, making it a versatile reagent in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethylamino)ethanol;hydrobromide typically involves the reaction of ethanolamine with hydrobromic acid. There are two main methods for its preparation:
Liquid Phase Method: This method involves reacting ethanolamine with 48% hydrobromic acid.
Gas Phase Method: In this method, ethanolamine is reacted with hydrogen bromide gas.
Industrial Production Methods
Industrial production of this compound often combines the advantages of both liquid and gas phase methods. Initially, the salt formation reaction is carried out using 48% hydrobromic acid, followed by the bromination reaction using hydrogen bromide gas .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethylamino)ethanol;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-Bromoethylamino)ethanol;hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethylamino)ethanol;hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the ethanol group.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the chain.
2-Chloroethylamine hydrochloride: Similar structure but with chlorine instead of bromine.
Uniqueness
2-(2-Bromoethylamino)ethanol;hydrobromide is unique due to the presence of both bromine and ethanol groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .
Propriétés
Numéro CAS |
138170-94-2 |
|---|---|
Formule moléculaire |
C4H11Br2NO |
Poids moléculaire |
248.94 g/mol |
Nom IUPAC |
2-(2-bromoethylamino)ethanol;hydrobromide |
InChI |
InChI=1S/C4H10BrNO.BrH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H |
Clé InChI |
LVTGHYXFDFVVPJ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
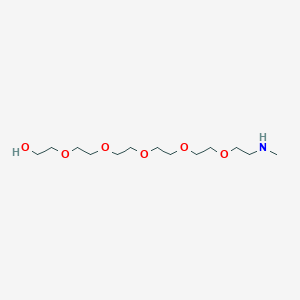
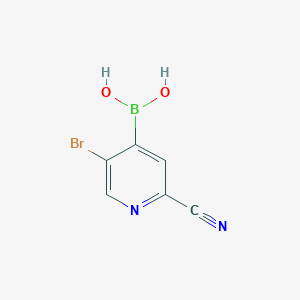
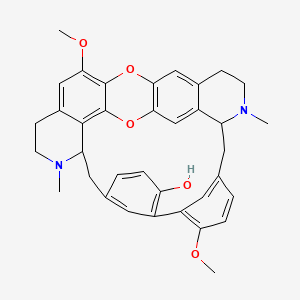
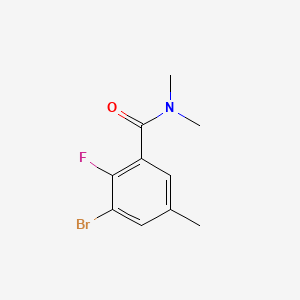
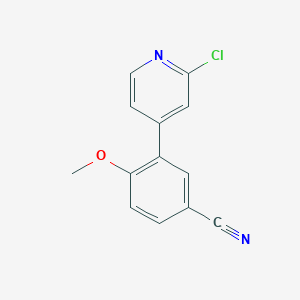
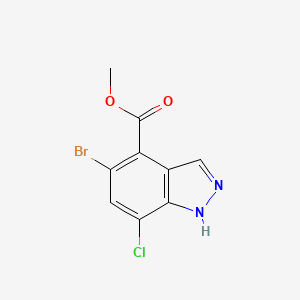
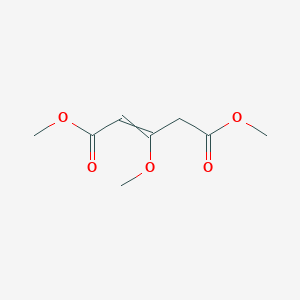
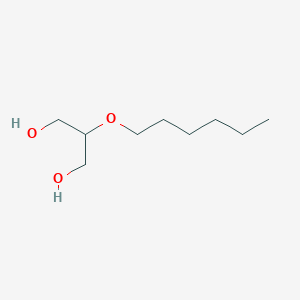
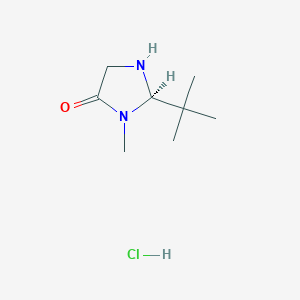

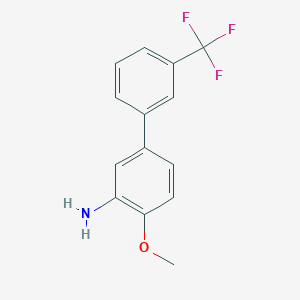
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
